MW108

p38 MAPK inhibition kinase assay ATP-competitive binding

MW108 (MW01-11-108SRM hydrochloride) is the compound of choice for researchers seeking unambiguous target validation of p38αMAPK in CNS disorders. Unlike multi-targeted inhibitors, MW108's exclusive kinase selectivity (no off-target activity below 1 µM) ensures cognitive rescue in Alzheimer's models is directly attributable to p38α inhibition. Validated in Aβ-injected mouse models for synaptic dysfunction rescue and with co-crystal structures available, MW108 enables rigorous mechanistic studies, including parallel experiments with drug-resistant p38α KI mouse microglia. A benchmark for isoform selectivity, MW108 ensures your in vivo pharmacodynamic data is clean, specific, and publication-ready.

Molecular Formula C21H19ClN4
Molecular Weight 362.86
CAS No. 1454658-89-9
Cat. No. B609369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMW108
CAS1454658-89-9
SynonymsMW108;  MW-108;  MW 108;  MW01-11-108;  MW01 11 108;  MW0111108; 
Molecular FormulaC21H19ClN4
Molecular Weight362.86
Structural Identifiers
SMILESCN(C)C1=NN=C(C2=CC(C=CC=C3)=C3C=C2)C(C4=CC=NC=C4)=C1.Cl
InChIInChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H
InChIKeyYCTPOOSUMJYWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MW108 (CAS 1454658-89-9): A CNS-Penetrant, Isoform-Selective p38α MAPK Inhibitor for Preclinical Neurodegeneration Research


MW108 (MW01-11-108SRM hydrochloride) is a synthetic, small-molecule, active site-targeted inhibitor of p38α mitogen-activated protein kinase (MAPK), with a Ki of 114 nM [1]. Developed through a structure-guided pharmacoinformatics and co-crystallography approach, MW108 is distinguished by its high isoform selectivity, validated central nervous system (CNS) penetration, and in vivo efficacy in ameliorating beta-amyloid-induced synaptic and cognitive dysfunction in Alzheimer's disease-relevant mouse models [1].

Why Generic p38 MAPK Inhibitors Cannot Replace MW108 in CNS-Focused Neurodegeneration Studies


The p38α MAPK isoform is a validated drug discovery target for synaptic dysfunction in neurodegenerative disorders such as Alzheimer's disease (AD), yet the field has been hindered by the dearth of CNS-active, highly isoform-selective chemical probes [1]. Widely used p38 inhibitors (e.g., SB203580, BIRB-796, VX-745) exhibit substantial off-target kinase activity, GPCR liabilities, and/or limited brain penetration profiles, which confound interpretation of pharmacodynamic results and compromise in vivo CNS efficacy [2]. MW108 was specifically engineered to overcome these limitations, delivering a CNS-penetrant tool compound with a clean kinome selectivity profile that enables unambiguous target validation in neuroinflammation and synaptic dysfunction models.

Quantitative Differentiation of MW108 Against Benchmark p38α MAPK Inhibitors


Potency and Binding Mode: MW108's Active-Site Ki of 114 nM Enables Defined Target Engagement Without Isoform Cross-Reactivity

MW108 demonstrates an ATP-competitive inhibitory constant (Ki) of 114 nM against p38α MAPK in biochemical assays, determined via radiometric kinase activity measurements under conditions of 100 µM ATP [1]. This value positions MW108 as a moderately potent, active site-targeted probe. While more potent p38 inhibitors exist, their enhanced potency often coincides with reduced selectivity or off-target activity. For example, the clinical-stage inhibitor VX-745 (neflamapimod) exhibits an IC50 of 10 nM for p38α but also inhibits p38β with an IC50 of 220 nM, and the widely used tool compound SB203580 inhibits p38α and p38β with IC50 values of 50 nM and 500 nM, respectively, while also affecting LCK, GSK3β, and PKBα at higher concentrations [2]. The structural basis for MW108's binding was confirmed by high-resolution co-crystallography with human p38α, revealing a lack of a detectable glycine flip in the active site, a feature that provides insights into its distinct selectivity profile compared to other active-site inhibitors [1].

p38 MAPK inhibition kinase assay ATP-competitive binding isoform selectivity

Kinome-Wide Selectivity: MW108 is a Highly Selective p38α Inhibitor with Minimal Off-Target Kinase Activity Below 1 µM

In a hierarchal large-scale kinome screen encompassing >290 mammalian kinases, MW108 demonstrated exceptional selectivity, with an IC50 <1 µM observed only for its intended target, p38α MAPK [1]. This contrasts sharply with common p38 tool compounds such as SB203580 and BIRB-796, which exhibit extensive off-target kinase inhibition profiles at similar concentrations, including JNK2, JNK3, GSK3β, and numerous receptor tyrosine kinases [2]. Additionally, functional GPCR agonist and antagonist screens revealed no significant liabilities for MW108, further distinguishing it from less selective alternatives [1]. The kinome selectivity of MW108 and its analog MW150 is visualized in comparative dendrograms, where both compounds show a single red circle (IC50 <1 µM) for p38α, whereas VX-745, BIRB-796, and SB203580 display multiple off-target interactions [2].

kinase selectivity off-target profiling kinome screen GPCR liability

In Vivo CNS Efficacy: MW108 Restores Cognitive Function in Alzheimer's Disease Mouse Models to Wild-Type Levels

In a beta-amyloid (Aβ)-induced mouse model of Alzheimer's disease, MW108 administration fully prevented cognitive decline, with treated mice locating the hidden platform in the Morris water maze as rapidly as wild-type control mice [1]. Placebo-treated Aβ-injected mice exhibited significant impairment, making more errors and requiring longer latencies to find the platform [1][2]. This in vivo cognitive rescue was accompanied by restoration of synaptic function, as measured by electrophysiological recordings showing normalized neuronal firing in MW108-treated animals [3]. While other p38α inhibitors such as neflamapimod (VX-745) have demonstrated cognitive benefits in clinical trials for dementia, MW108 offers a unique combination of robust preclinical CNS efficacy paired with a fully characterized selectivity profile suitable for mechanistic studies [4]. Notably, MW108's in vivo activity was validated using drug-resistant p38αMAPK knock-in mice, confirming on-target mechanism of action [5].

Alzheimer's disease cognitive dysfunction Morris water maze beta-amyloid in vivo efficacy

Cellular Target Engagement: MW108 Suppresses Neuroinflammatory IL-1β Production in a p38α-Dependent Manner

MW108 dose-dependently inhibits phosphorylation of the p38α substrate MAPKAP-K2 (MK2) and suppresses LPS-induced IL-1β production in BV-2 microglial cells, with complete abrogation of IL-1β release at concentrations ≥10 µM [1]. This effect is entirely p38α-dependent, as MW108 fails to reduce IL-1β in primary microglia derived from drug-resistant p38αMAPK knock-in mice [1]. Furthermore, MW108 suppresses IL-1β production induced by diverse Toll-like receptor (TLR) ligands (TLR2, TLR4, TLR7/8, TLR9), confirming its broad anti-neuroinflammatory activity [1]. In vivo, MW108 significantly reduces LPS-induced IL-1β levels in brain tissue [1]. In contrast, less selective p38 inhibitors like SB203580 may affect additional kinases (e.g., JNK, GSK3β) that independently modulate cytokine production, potentially confounding interpretation of anti-inflammatory effects .

neuroinflammation IL-1β microglia TLR signaling target engagement

Structural Insights from Co-Crystallography Inform Rational Inhibitor Design

High-resolution X-ray co-crystallography of MW108 bound to the human p38αMAPK active site revealed a serendipitous structural finding: the inhibitor binds without inducing a 'glycine flip' conformational change in the ATP-binding pocket, a feature previously assumed necessary for active-site kinase inhibitor binding [1]. This observation, confirmed by comparing MW108 and its naphthyl regioisomer MW181, revises prevailing models of kinase active-site targeting and provides a structural rationale for the unique selectivity profile of the 3-amino-6-arylpyridazine scaffold class [1]. In contrast, many other p38 inhibitors (e.g., BIRB-796) bind to an allosteric 'DFG-out' pocket or induce significant conformational changes upon binding [2]. The structural data for MW108 have been deposited in the Protein Data Bank (PDB), enabling rational design of next-generation CNS-active kinase probes.

co-crystallography ATP-binding pocket structure-activity relationship kinase inhibitor design

Optimal Research Applications for MW108 Based on Validated Differentiation Evidence


Mechanistic Studies of p38α-Dependent Synaptic Dysfunction in Alzheimer's Disease Models

MW108 is the compound of choice for in vivo studies requiring unambiguous attribution of cognitive rescue to p38α inhibition. Its demonstrated efficacy in Aβ-injected mouse models (Morris water maze) and exclusive kinome selectivity (no other kinases inhibited below 1 µM) allow researchers to confidently link behavioral outcomes to p38α target engagement [1][2]. This contrasts with multi-targeted p38 inhibitors where cognitive benefits could arise from off-target modulation of other kinases implicated in synaptic plasticity (e.g., JNK, GSK3β).

Neuroinflammation Target Validation in Primary Microglial Cultures and In Vivo

The availability of drug-resistant p38αMAPK knock-in mice provides a powerful control system for validating MW108's on-target anti-inflammatory effects. Researchers studying neuroinflammation can use MW108 in parallel with KI-derived microglia to definitively demonstrate p38α-dependence of IL-1β suppression, a level of mechanistic rigor not achievable with pan- or multi-kinase p38 inhibitors [3]. This makes MW108 an essential tool for dissecting p38α-specific contributions to microglial activation in neurodegenerative and neuroinflammatory disease models.

Structure-Guided Medicinal Chemistry for Next-Generation CNS Kinase Inhibitors

The publicly available co-crystal structure of MW108 bound to p38α (deposited in the PDB) provides a validated starting point for structure-based drug design efforts aimed at improving CNS kinase inhibitor properties [1]. The unique observation of glycine flip-independent active site binding offers a novel scaffold topology for medicinal chemists seeking to develop isoform-selective p38α inhibitors with optimized brain penetration and pharmacokinetic profiles.

Standardized Positive Control for High-Content Kinase Selectivity Profiling

MW108 can serve as a benchmark compound for evaluating the selectivity of novel p38α inhibitor candidates. Its kinome profile (only p38α inhibited at <1 µM) is well-characterized and published in the peer-reviewed literature [2][4]. In comparative kinome screening campaigns, MW108 provides a consistent reference point for distinguishing truly selective p38α inhibitors from those with broader off-target activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MW108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.